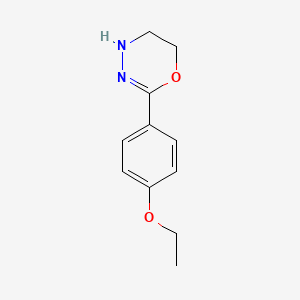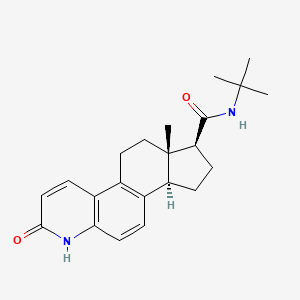![molecular formula C11H12N4O B585852 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline CAS No. 1794810-51-7](/img/structure/B585852.png)
5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline: is an organic compound that belongs to the class of nitrosamines Nitrosamines are characterized by the presence of a nitroso group (NO) bonded to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline typically involves the nitrosation of an amine precursor. The general reaction involves the treatment of 5-amino-7-methylquinoline with nitrous acid (HNO2) in the presence of a secondary amine, such as N-methylaniline. The reaction conditions often require an acidic environment to facilitate the formation of the nitroso group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with altered electronic and structural properties.
Reduction: Amino derivatives with different reactivity and stability.
Substitution: Substituted quinoline derivatives with diverse functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing heterocycles.
Biology: In biological research, the compound is studied for its potential mutagenic and carcinogenic properties. It serves as a model compound to understand the behavior of nitrosamines in biological systems.
Medicine: The compound’s potential as a therapeutic agent is explored, particularly in the context of its interactions with biological macromolecules.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline involves its interaction with nucleophilic sites in biological macromolecules. The nitroso group can undergo metabolic activation to form reactive intermediates, such as alkyldiazonium ions, which can alkylate DNA bases, leading to mutations. The compound’s effects are mediated through its ability to modify nucleic acids and proteins, disrupting normal cellular processes.
Comparaison Avec Des Composés Similaires
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
Comparison: 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline is unique due to its specific structural features, including the quinoline ring and the presence of both amino and nitroso groups. Compared to other nitrosamines, it exhibits distinct reactivity and biological activity, making it a valuable compound for specialized applications in research and industry.
Propriétés
IUPAC Name |
N-(5-amino-7-methylquinolin-6-yl)-N-methylnitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-6-9-8(4-3-5-13-9)10(12)11(7)15(2)14-16/h3-6H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVMBPWBTMSKMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=C1N(C)N=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride](/img/structure/B585782.png)

![3,3,3-trideuterio-2-[4-(dimethylamino)phenyl]-2-(trideuteriomethyl)propanoic acid](/img/structure/B585785.png)
![N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide](/img/structure/B585787.png)

